molecular formula C10H11N3O3 B13631284 2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid

2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid

Cat. No.: B13631284
M. Wt: 221.21 g/mol
InChI Key: ZKBGFIPEKNHHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclopropyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring, a cyclopropyl group, and an amino-oxoethyl side chain.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c11-7(14)3-8-12-4-6(10(15)16)9(13-8)5-1-2-5/h4-5H,1-3H2,(H2,11,14)(H,15,16)

InChI Key

ZKBGFIPEKNHHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2C(=O)O)CC(=O)N

Origin of Product

United States

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